Cas no 15185-59-8 (3-(3-Bromophenyl)acrylaldehyde)

3-(3-Bromophenyl)acrylaldehyde is a brominated aromatic α,β-unsaturated aldehyde with the molecular formula C9H7BrO. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its conjugated system, featuring both an aldehyde and a vinyl group adjacent to a bromophenyl moiety, enables participation in various reactions, including Michael additions, condensations, and cross-coupling processes. The bromine substituent enhances reactivity for further functionalization via metal-catalyzed transformations. The compound is typically supplied as a high-purity solid or solution, ensuring consistent performance in synthetic applications. Proper handling is advised due to its potential reactivity and sensitivity to light and air.
3-(3-Bromophenyl)acrylaldehyde structure
15185-59-8 structure
商品名:3-(3-Bromophenyl)acrylaldehyde
CAS番号:15185-59-8
MF:C9H7OBr
メガワット:211.05528
MDL:MFCD00996500
CID:903994
PubChem ID:5823756

3-(3-Bromophenyl)acrylaldehyde 化学的及び物理的性質

名前と識別子

    • 3-(3-Bromophenyl)acrylaldehyde
    • m-bromocinnamaldehyde
    • (2E)-3-(3-Bromophenyl)acrylaldehyde
    • (2E)-3-(3-Bromophenyl)prop-2-enal
    • (2E)-3-(3-Bromphenyl)prop-2-enal
    • 2-propenal, 3-(3-bromophenyl)-, (2E)-
    • AM85992
    • (E)-3-(3-bromophenyl)prop-2-enal
    • (E)-3-(3-Bromophenyl)acrylaldehyde
    • AKOS005133595
    • EN300-1246896
    • 3-(3-Bromophenyl)-2-propenal; m-Bromocinnamaldehyde
    • J-501887
    • MFCD00996500
    • 3-(3-bromophenyl)prop-2-enal
    • SCHEMBL1191454
    • XDA98566
    • BS-52020
    • 15185-59-8
    • (E)-3-(3-Bromo-phenyl)-propenal
    • 97985-66-5
    • QICJGJJHIQBWJR-DUXPYHPUSA-N
    • 3-BROMOCINNAMALDEHYDE
    • MDL: MFCD00996500
    • インチ: InChI=1S/C9H7BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H
    • InChIKey: QICJGJJHIQBWJR-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=CC(=C1)Br)C=CC=O

計算された属性

  • せいみつぶんしりょう: 209.96803g/mol
  • どういたいしつりょう: 209.96803g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 154
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 17.1Ų

3-(3-Bromophenyl)acrylaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1088715-1g
3-(3-Bromophenyl)-2-propenal
15185-59-8 97%
1g
¥2110 2023-04-15
Chemenu
CM307944-10g
3-(3-Bromophenyl)acrylaldehyde
15185-59-8 95+%
10g
$729 2021-06-16
Chemenu
CM307944-25g
3-(3-Bromophenyl)acrylaldehyde
15185-59-8 95+%
25g
$1403 2021-06-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1088715-100mg
3-(3-Bromophenyl)-2-propenal
15185-59-8 97%
100mg
¥537 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1088715-5g
3-(3-Bromophenyl)-2-propenal
15185-59-8 97%
5g
¥5620 2023-04-15
Crysdot LLC
CD12139150-25g
3-(3-Bromophenyl)acrylaldehyde
15185-59-8 97%
25g
$1126 2024-07-23
Crysdot LLC
CD12139150-5g
3-(3-Bromophenyl)acrylaldehyde
15185-59-8 97%
5g
$465 2024-07-23
Crysdot LLC
CD12139150-100g
3-(3-Bromophenyl)acrylaldehyde
15185-59-8 97%
100g
$2352 2024-07-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1088715-250mg
3-(3-Bromophenyl)-2-propenal
15185-59-8 97%
250mg
¥838 2023-04-15
Alichem
A019112431-25g
3-(3-Bromophenyl)acrylaldehyde
15185-59-8 97%
25g
1,657.95 USD 2021-05-31

3-(3-Bromophenyl)acrylaldehyde 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1R:F3CCO2H, R:NaNO2, S:CHCl3, 10-15 min, rt; 0-5°C; 5°C → 20°C; 1 h, 20°C
1.2C:Al2O3, 20°C
リファレンス
Isomerization of 3-unsubstituted 4,5-dihydroisoxazoles over alumina. A new synthesis of β-hydroxy nitriles
By Mochalov, S. S. et al, Russian Journal of Organic Chemistry, 2016, 52(3), 397-403

3-(3-Bromophenyl)acrylaldehyde Raw materials

3-(3-Bromophenyl)acrylaldehyde Preparation Products

3-(3-Bromophenyl)acrylaldehyde 関連文献

3-(3-Bromophenyl)acrylaldehydeに関する追加情報

Recent Advances in the Study of 3-(3-Bromophenyl)acrylaldehyde (CAS: 15185-59-8) in Chemical Biology and Pharmaceutical Research

3-(3-Bromophenyl)acrylaldehyde (CAS: 15185-59-8) is a key intermediate in the synthesis of various bioactive compounds, particularly in the development of pharmaceuticals and agrochemicals. Recent studies have highlighted its potential as a versatile building block in organic synthesis, owing to its unique chemical properties and reactivity. This research brief aims to provide an overview of the latest advancements in the application of 3-(3-Bromophenyl)acrylaldehyde, focusing on its role in drug discovery, chemical biology, and material science.

One of the most significant findings in recent literature is the use of 3-(3-Bromophenyl)acrylaldehyde as a precursor in the synthesis of novel anticancer agents. Researchers have demonstrated that this compound can be efficiently converted into α,β-unsaturated carbonyl derivatives, which exhibit potent inhibitory effects on various cancer cell lines. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of chalcone derivatives using 3-(3-Bromophenyl)acrylaldehyde, showing promising activity against breast and lung cancer cells.

In addition to its anticancer potential, 3-(3-Bromophenyl)acrylaldehyde has also been explored for its antimicrobial properties. A recent study in Bioorganic & Medicinal Chemistry Letters highlighted its role in the development of new antibacterial agents. The study found that derivatives of this compound exhibited significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These findings underscore the compound's potential as a scaffold for designing next-generation antibiotics.

From a chemical biology perspective, 3-(3-Bromophenyl)acrylaldehyde has been utilized as a probe to study enzyme mechanisms and protein-ligand interactions. Its reactive aldehyde group allows for facile conjugation with biomolecules, making it a valuable tool for labeling and cross-linking studies. A 2022 publication in Chemical Communications detailed the use of this compound in the development of fluorescent probes for detecting reactive oxygen species (ROS) in live cells, providing new insights into cellular oxidative stress.

The synthetic versatility of 3-(3-Bromophenyl)acrylaldehyde is further evidenced by its application in material science. Researchers have employed this compound in the design of organic semiconductors and photovoltaic materials. A recent study in Advanced Materials demonstrated that polymers incorporating 3-(3-Bromophenyl)acrylaldehyde units exhibited enhanced charge transport properties, making them suitable for use in organic electronic devices.

Despite these advancements, challenges remain in the large-scale production and application of 3-(3-Bromophenyl)acrylaldehyde. Issues such as stability, solubility, and toxicity need to be addressed to fully exploit its potential. Future research directions may include the development of more efficient synthetic routes, as well as the exploration of its applications in nanotechnology and drug delivery systems.

In conclusion, 3-(3-Bromophenyl)acrylaldehyde (CAS: 15185-59-8) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its diverse applications in drug discovery, antimicrobial development, and material science highlight its importance as a multifunctional building block. Ongoing studies are expected to further elucidate its potential and address current limitations, paving the way for innovative therapeutic and technological solutions.

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Amadis Chemical Company Limited
(CAS:15185-59-8)3-(3-Bromophenyl)acrylaldehyde
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清らかである:99%/99%/99%
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価格 ($):265.0/667.0/2000.0